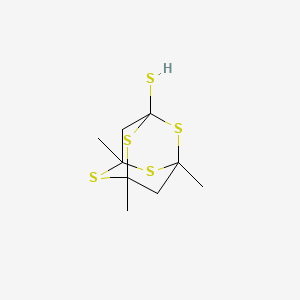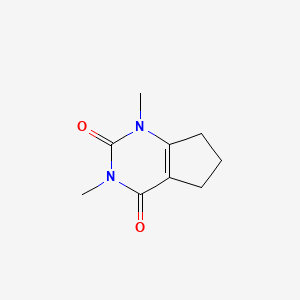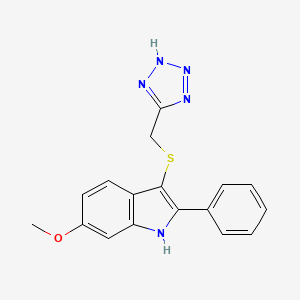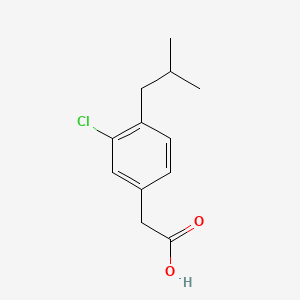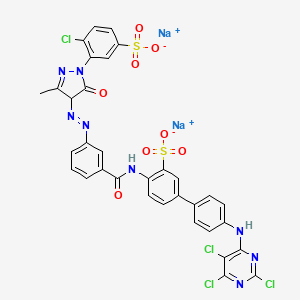![molecular formula C6H13N3S B13799655 N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea CAS No. 502485-49-6](/img/structure/B13799655.png)
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is an organic compound that features both aziridine and thiourea functional groups. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. Thioureas, on the other hand, are sulfur analogs of ureas and are known for their diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea typically involves the reaction of aziridine with N-methylthiourea. One common method is the nucleophilic addition of aziridine to N-methylthiourea under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of aziridine and thiourea chemistry suggest that large-scale synthesis would involve similar nucleophilic addition reactions, potentially optimized for yield and purity through the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to open the aziridine ring under mild acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aziridine derivatives.
Aplicaciones Científicas De Investigación
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of polymers and coatings due to its reactive aziridine group.
Mecanismo De Acción
The mechanism of action of N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea involves its interaction with biological molecules through its aziridine and thiourea groups. The aziridine ring can undergo nucleophilic attack by biological nucleophiles such as DNA and proteins, leading to alkylation and subsequent biological effects. The thiourea group can interact with metal ions and enzymes, potentially inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-aminoethyl)-1-aziridine-ethanamine: Similar in structure but lacks the thiourea group.
1-Aziridineethanol: Contains an aziridine ring but has a hydroxyl group instead of a thiourea group.
(Z)-N-[1-(Aziridin-1-yl)-2,2,2-tri-fluoro-ethyl-idene]-4-bromo-aniline: Contains an aziridine ring but has different substituents.
Uniqueness
N-[2-(Aziridin-1-yl)ethyl]-N-methylthiourea is unique due to the presence of both aziridine and thiourea groups, which confer a combination of reactivity and potential biological activity not found in other similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
502485-49-6 |
|---|---|
Fórmula molecular |
C6H13N3S |
Peso molecular |
159.26 g/mol |
Nombre IUPAC |
1-[2-(aziridin-1-yl)ethyl]-1-methylthiourea |
InChI |
InChI=1S/C6H13N3S/c1-8(6(7)10)2-3-9-4-5-9/h2-5H2,1H3,(H2,7,10) |
Clave InChI |
IJIJZKKYGNWDKA-UHFFFAOYSA-N |
SMILES canónico |
CN(CCN1CC1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


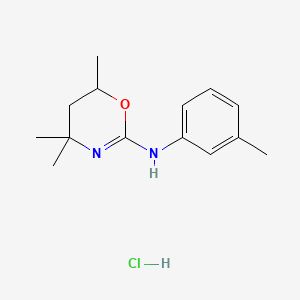

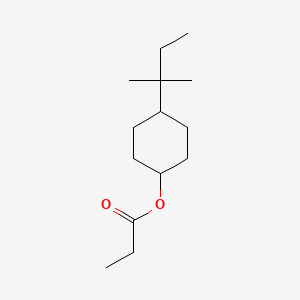
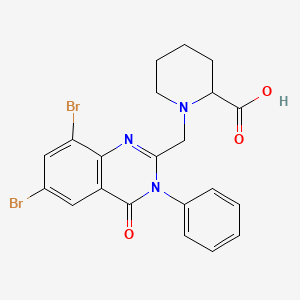
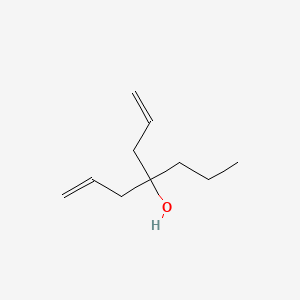

![Trisodium 5-[[4-chloro-6-(morpholino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B13799619.png)
